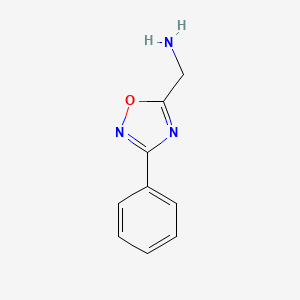
2-Hydroxy-4-(2-oxopyrrolidin-1-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-(2-oxopyrrolidin-1-yl)benzoic acid is a chemical compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol . It is used primarily in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a hydroxy group, a pyrrolidinone ring, and a benzoic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(2-oxopyrrolidin-1-yl)benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with 2-pyrrolidinone under specific conditions. The reaction is generally carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is often produced in research laboratories using standard organic synthesis techniques. These methods involve the use of high-purity reagents and precise control of reaction parameters to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-4-(2-oxopyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the carbonyl group can produce a hydroxyl group .
Applications De Recherche Scientifique
2-Hydroxy-4-(2-oxopyrrolidin-1-yl)benzoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Hydroxy-4-(2-oxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carbonyl groups in the compound can form hydrogen bonds with amino acid residues in proteins, affecting their activity and function . The pyrrolidinone ring can also interact with hydrophobic pockets in proteins, further influencing their behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxybenzoic acid:
4-(2-Oxopyrrolidin-1-yl)benzoic acid: This compound lacks the hydroxy group on the benzene ring.
Uniqueness
2-Hydroxy-4-(2-oxopyrrolidin-1-yl)benzoic acid is unique due to the presence of both a hydroxy group and a pyrrolidinone ring, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds .
Propriétés
IUPAC Name |
2-hydroxy-4-(2-oxopyrrolidin-1-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-9-6-7(3-4-8(9)11(15)16)12-5-1-2-10(12)14/h3-4,6,13H,1-2,5H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPRYYXPWYNZBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)-N-[(methylsulfonyl)oxy]amine](/img/structure/B1352187.png)






![2-Methyl-2,8-diazaspiro[5.5]undecane](/img/structure/B1352205.png)



![4-(2-Chloro-5-nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1352222.png)

![1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1352228.png)
